Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Deacetamidine Cyano Dabigatran Ethyl Ester is a nonpeptide thrombin inhibitor intermediate.
Brand Name: Vulcanchem
CAS No.: 211915-84-3
VCID: VC21344705
InChI: InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3
SMILES: CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C
Molecular Formula: C27H26N6O3
Molecular Weight: 482.5 g/mol

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

CAS No.: 211915-84-3

Cat. No.: VC21344705

Molecular Formula: C27H26N6O3

Molecular Weight: 482.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate - 211915-84-3

CAS No. 211915-84-3
Molecular Formula C27H26N6O3
Molecular Weight 482.5 g/mol
IUPAC Name ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Standard InChI InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3
Standard InChI Key OZBOESGNDSVMDK-UHFFFAOYSA-N
SMILES CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C
Canonical SMILES CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C
Appearance White to Off-White Solid
Melting Point 149-151°C

Chemical Structure and Properties

Structural Features and Identification

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate possesses a complex molecular architecture characterized by several key functional groups. The central scaffold is a benzimidazole ring system, methylated at the N1 position, with a (4-cyanophenyl)aminomethyl substituent at the 2-position. The 5-position of the benzimidazole bears a carboxamido group linked to both a pyridin-2-yl moiety and a propanoate ethyl ester chain . This intricate arrangement of functional groups contributes to the compound's specific chemical reactivity and potential biological interactions.

The compound features multiple nitrogen-containing heterocycles, including benzimidazole and pyridine rings, which can engage in hydrogen bonding and similar intermolecular interactions. The cyano group on the phenyl ring introduces polarity and can serve as a hydrogen bond acceptor, while the secondary amine connecting the cyano-phenyl group to the benzimidazole can function as a hydrogen bond donor. These structural characteristics create a three-dimensional arrangement capable of interacting with various biological targets.

The compound is officially identified through several systematic nomenclature systems. Its IUPAC name is ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate, though it is also known by alternative names including 3-[[[2-[[(4-CYANOPHENYL)AMINO]METHYL]-1-METHYL-1H-BENZIMIDAZOL-5-YL]CARBONYL]PYRIDIN-2-YLAMINO]PROPIONIC ACID ETHYL ESTER and Dabigatran impurity I .

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate are essential for understanding its behavior in various applications. The compound typically appears as a white or off-white crystalline powder that is odorless . Its solid-state characteristics contribute to its stability and facilitate purification through recrystallization techniques.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number211915-84-3
Molecular FormulaC27H26N6O3
Molecular Weight482.53 g/mol
Physical AppearanceWhite or off-white crystalline powder
XLogP33.1
Density1.25±0.1 g/cm³ (Predicted)
Boiling Point756.382°C at 760 mmHg
Refractive Index1.64
Vapor Pressure0 mmHg at 25°C

The compound demonstrates specific solubility characteristics that are important for its synthesis, purification, and potential formulation. It is very soluble in N,N-Dimethylformamide (DMF), and soluble in other polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) . The limited water solubility of the compound is consistent with its relatively high lipophilicity (XLogP3 = 3.1), which is attributed to its complex aromatic structure and multiple hydrophobic moieties .

The compound's structural features, including the presence of multiple nitrogen-containing groups, contribute to its chemical reactivity. The ester functionality can undergo hydrolysis under acidic or basic conditions, while the cyano group can be transformed to other functional groups such as amidines through appropriate chemical reactions . These transformations are particularly relevant in the context of the compound's role as an intermediate in the synthesis of dabigatran etexilate.

Synthetic Routes and Methods

General Synthetic Approaches

The synthesis of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate involves sophisticated organic chemistry techniques to construct its complex molecular architecture. Multiple synthetic pathways have been developed, with variations aimed at optimizing yield, purity, and scalability for pharmaceutical applications. Most synthetic strategies focus on the strategic formation of key bonds between the benzimidazole core and various functional groups .

Biological Activity and Pharmaceutical Relevance

Role in Dabigatran Synthesis

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate serves as a crucial intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used clinically as an oral anticoagulant. The compound is specifically identified as "Dabigatran impurity I" in some contexts, highlighting its relevance to pharmaceutical quality control and regulatory compliance in the production of dabigatran-based medications .

The transformation of this cyano-containing intermediate to the pharmacologically active dabigatran involves the conversion of the cyano group to an amidine functionality, which is essential for the compound's interaction with thrombin . This conversion can be achieved through reaction with N-acetylcysteine in the presence of ammonia, resulting in the formation of ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoate hydrochloride, another key intermediate in the dabigatran synthesis pathway .

Understanding the properties, synthesis, and reactivity of this intermediate is essential for quality control and process optimization in the production of dabigatran etexilate. The ability to consistently produce high-purity material through efficient synthetic routes directly impacts the quality and safety of the resulting pharmaceutical products.

Structure-Activity Relationships

The structure of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate contains several key pharmacophoric elements that contribute to potential biological activities and its role as a pharmaceutical intermediate:

Table 2: Key Structural Elements and Their Functional Significance

Structural ElementFunctional Significance
Benzimidazole corePrivileged heterocyclic scaffold present in numerous biologically active compounds; can interact with various biological targets
Cyanophenyl groupServes as a hydrogen bond acceptor; precursor to the amidine group in dabigatran; contributes to target binding specificity
Pyridine moietyCan participate in hydrogen bonding and π-stacking interactions with biological targets
Ester functionalityInfluences pharmacokinetic properties including absorption and distribution; subject to metabolic hydrolysis

Understanding the contributions of these structural elements to biological activity can inform the design of related compounds with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies involving this compound and related derivatives provide valuable insights for drug discovery efforts targeting thrombin or other potential biological targets.

Physical Characterization and Analytical Methods

Crystalline Properties and Structural Analysis

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has been characterized as a crystalline solid, which is significant for its pharmaceutical development and quality control . X-ray powder diffraction has been employed to characterize the crystalline form of the compound, providing a distinctive fingerprint for identification and quality assessment purposes . The specific crystalline form can influence properties such as solubility, stability, and bioavailability, which are critical considerations for pharmaceutical applications.

The solid-state characteristics of the compound also facilitate its purification through recrystallization techniques. For example, a purification procedure involving crystallization from ethyl acetate has been reported, where the compound is dissolved in ethyl acetate at elevated temperature (40-45°C), heated to 75°C, and then cooled to 10-15°C to promote crystallization . This process yields a high-purity crystalline material suitable for pharmaceutical applications.

Spectroscopic Identification

Spectroscopic techniques provide valuable tools for the identification and characterization of Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. The compound's complex structure gives rise to characteristic spectroscopic features that can be used for identification and purity assessment .

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural elucidation, with characteristic signals for the aromatic protons of the benzimidazole, pyridine, and cyanophenyl rings, as well as signals for the methyl, methylene, and ethyl groups. Infrared (IR) spectroscopy would show characteristic bands for the cyano group (~2230 cm⁻¹), carbonyl groups (~1700-1730 cm⁻¹ for the ester and ~1640-1670 cm⁻¹ for the amide), and various C-N stretching vibrations .

Mass spectrometry is another valuable technique for compound identification, with the molecular ion peak corresponding to the molecular weight of 482.53 g/mol, along with characteristic fragmentation patterns . High-resolution mass spectrometry can provide accurate mass measurements that confirm the molecular formula of the compound.

These spectroscopic techniques, combined with chromatographic methods such as HPLC, are essential for confirming the structure and purity of synthesized material, as well as for developing analytical methods for quality control purposes in pharmaceutical manufacturing.

Safety AspectDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

These classifications indicate that while the compound poses certain health hazards, they are relatively moderate compared to more acutely toxic or reactive chemicals. Nevertheless, appropriate safety precautions should be taken when handling the compound to minimize exposure and potential adverse effects .

When working with this compound, standard laboratory safety practices should be followed, including the use of appropriate personal protective equipment (PPE), working in a well-ventilated area or fume hood, avoiding skin contact, eye contact, and ingestion, and practicing good laboratory hygiene . Additionally, the compound should be stored according to the recommended conditions: in a dark place, under an inert atmosphere, at room temperature .

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